An In-depth Technical Guide to 1,7-Diazaspiro[3.5]nonan-2-one: Chemical Properties and Structure
An In-depth Technical Guide to 1,7-Diazaspiro[3.5]nonan-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,7-Diazaspiro[3.5]nonan-2-one is a unique spirocyclic molecule featuring a strained β-lactam (azetidinone) ring fused to a piperidine ring. This structural motif is of significant interest in medicinal chemistry, offering a rigid three-dimensional scaffold that can be valuable in the design of novel therapeutic agents. Spiro-β-lactams are recognized for their potential as peptidomimetics and enzyme inhibitors.[1][2] This technical guide provides a comprehensive overview of the chemical properties and structure of 1,7-Diazaspiro[3.5]nonan-2-one, based on available data for its isomer and related spirocyclic compounds. It includes predicted physicochemical properties, characteristic spectral data, and general experimental protocols for its synthesis and characterization.
Chemical Structure and Properties
The structure of 1,7-Diazaspiro[3.5]nonan-2-one consists of a four-membered azetidinone ring and a six-membered piperidine ring sharing a single carbon atom (the spiro center). The presence of the β-lactam ring is a key feature, as this moiety is found in a wide range of antibacterial agents.[3]
Table 1: Computed Physicochemical Properties for 2,7-Diazaspiro[3.5]nonan-1-one (Isomer)
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | PubChem |
| Molecular Weight | 140.18 g/mol | PubChem |
| XLogP3-AA | -0.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 140.094963011 Da | PubChem |
| Topological Polar Surface Area | 41.1 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
| Complexity | 161 | PubChem |
Solubility: The solubility of β-lactam containing compounds can be pH-dependent. While specific data for 1,7-Diazaspiro[3.5]nonan-2-one is unavailable, related amino-penicillins exhibit U-shaped pH-solubility profiles.
Melting and Boiling Points: Experimental data for the melting and boiling points of 1,7-Diazaspiro[3.5]nonan-2-one are not available in the cited literature. For similar spiro quinoxaline-β-lactam compounds, melting points have been reported in the range of 209-295 °C.[5]
Spectroscopic Characterization (Predicted)
Detailed structural elucidation of spirocyclic compounds is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous characterization of such molecules. Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary structural information.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of 1,7-Diazaspiro[3.5]nonan-2-one is expected to be characteristic of its spirocyclic structure, with distinct signals for the protons and carbons of the azetidinone and piperidine rings.
Table 2: Predicted ¹H and ¹³C NMR Data for the 7-Azaspiro[3.5]nonan-1-one Core
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-2, H-4 | 2.8 - 3.2 | m | C=O ~170 |
| H-3 | 1.9 - 2.3 | m | Spiro C (C-5) ~70-75 |
| H-6, H-8 | 2.7 - 3.1 | t | CH₂ (piperidine) |
| H-9 | 1.6 - 2.0 | m | CH₂ (azetidinone) |
| NH (piperidine) | 1.5 - 3.0 (broad) | s | |
| NH (lactam) |
Note: This data is based on predicted values for a related 7-azaspiro[3.5]nonan-1-one core and serves as an estimation. Actual values for 1,7-Diazaspiro[3.5]nonan-2-one may vary.[6] The spiro carbon is expected to appear in the 13C NMR spectrum at approximately 71–73 ppm.[7]
2.2. Infrared (IR) Spectroscopy
The IR spectrum of a β-lactam is characterized by a strong absorption band corresponding to the carbonyl group stretching vibration.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (β-lactam) | 1730 - 1790 |
| N-H (piperidine) | 3300 - 3500 (broad) |
| C-H (alkane) | 2850 - 3000 |
Note: The exact position of the β-lactam carbonyl stretch is influenced by ring strain and substituents.[1][8]
2.3. Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of 1,7-Diazaspiro[3.5]nonan-2-one. Distinguishing between stereoisomers by MS alone can be challenging due to similar fragmentation patterns.[9] Coupling with a chromatographic technique like chiral HPLC is often necessary for isomer separation.[9]
Experimental Protocols
3.1. Synthesis
A common method for the synthesis of spiro-β-lactams is the Staudinger [2+2] ketene-imine cycloaddition.[10][11] A plausible synthetic route for 1,7-Diazaspiro[3.5]nonan-2-one could involve the reaction of a ketene with an appropriate imine derived from a piperidine precursor.
A general procedure for a related solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core involves the following key steps:[12]
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Immobilization: A suitable piperidine-based building block is attached to a solid support (e.g., 2-chlorotrityl chloride resin).
-
Elongation and Cyclization: A series of chemical transformations are performed to construct the spirocyclic system. This can involve steps like Fmoc-deprotection, acylation, and a Dieckmann condensation for spirocyclization.
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Cleavage: The final product is cleaved from the resin.
Another potential synthetic approach involves a multi-step process starting from N-tert-butoxycarbonyl-4-piperidone, which undergoes a series of reactions including Mannich reaction, reduction, halogenation, and cyclization.[13]
3.2. Purification
Purification of the synthesized 1,7-Diazaspiro[3.5]nonan-2-one can be achieved by standard techniques such as column chromatography on silica gel or reverse-phase HPLC.
3.3. Characterization
A comprehensive characterization of the synthesized compound would involve the following analytical techniques:
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments should be performed to confirm the structure and assign all proton and carbon signals. NOE or ROESY experiments can help in determining the stereochemistry.[7][9]
-
IR Spectroscopy: To confirm the presence of the characteristic β-lactam carbonyl and other functional groups.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the compound.
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Melting Point Analysis: To determine the melting point of the purified compound.
Structural Relationships and Significance
The unique three-dimensional structure of 1,7-Diazaspiro[3.5]nonan-2-one, conferred by its spirocyclic nature, makes it a valuable scaffold in drug discovery. The rigidity of the spirocyclic system can lead to higher binding affinity and selectivity for biological targets.[14]
Caption: Logical relationship of key structural features in 1,7-Diazaspiro[3.5]nonan-2-one.
Conclusion
1,7-Diazaspiro[3.5]nonan-2-one represents a promising, yet underexplored, chemical entity. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview of its predicted chemical properties, structural features, and likely analytical characteristics based on data from closely related spiro-β-lactam analogs. The synthetic and characterization protocols outlined here offer a roadmap for researchers interested in exploring the potential of this and similar spirocyclic scaffolds in the development of new therapeutic agents. Further research into the synthesis and biological evaluation of 1,7-Diazaspiro[3.5]nonan-2-one is warranted to fully unlock its potential in medicinal chemistry.
References
- 1. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]
- 3. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 4. 2,7-Diazaspiro[3.5]nonan-1-one | C7H12N2O | CID 21692403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Variable-Sized bis(4-spiro-fused-β-lactam)-Based Unsaturated Macrocycles: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. CN113278021B - Preparation method of 1, 7-diazaspiro [3.5] nonane-7-tert-butyl formate and oxalate thereof - Google Patents [patents.google.com]
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